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Introduction
Phosphoglycerate mutase 2 (PGAM2), predominantly expressed in skeletal muscle, is a key

glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.

[1] Mutations in the PGAM2 gene are associated with glycogen storage disease type X (GSD

X), a metabolic myopathy characterized by exercise intolerance and rhabdomyolysis.[2][3] The

generation of a PGAM2 knockout (KO) mouse model is a critical step in understanding the in-

vivo function of this enzyme, elucidating the pathophysiology of GSD X, and providing a

platform for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the generation and characterization

of a PGAM2 knockout mouse model using CRISPR/Cas9 technology. Detailed protocols for

genome editing, validation, and metabolic phenotyping are included to facilitate reproducible

and robust scientific inquiry.

Data Presentation
While a definitive PGAM2 knockout mouse model with extensive phenotypic data is not yet

widely described in the literature, the following tables summarize the expected and analogous

quantitative data based on human PGAM2 deficiency (GSD X), in-vitro knockdown studies, and

data from related models. This information can guide the characterization of a newly generated

PGAM2 KO mouse.
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Table 1: Expected Hematological and Biochemical Parameters in PGAM2 KO Mice

Parameter
Expected Change in KO
vs. Wild-Type

Rationale/Reference

Serum Creatine Kinase (CK)
Significantly Increased

(especially post-exercise)

Marker of muscle damage,

elevated in GSD X patients.[4]

Urine Myoglobin Present (post-exercise)
Indicator of rhabdomyolysis, a

key feature of GSD X.[4]

Blood Lactate
Blunted increase during

ischemic exercise

Impaired glycolysis in muscle

leads to reduced lactate

production.

Serum Glucose Generally Normal
Glycolysis in other tissues is

unaffected.

Serum Electrolytes

Potential for hyperkalemia,

hyperphosphatemia during

rhabdomyolysis

Release of intracellular

contents from damaged

muscle.

Table 2: Expected Metabolic and Functional Phenotypes in PGAM2 KO Mice
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Parameter
Expected Change in KO
vs. Wild-Type

Rationale/Reference

Exercise Tolerance (Treadmill)
Decreased (time to exhaustion,

distance)

Reflects muscle fatigue and

cramping seen in GSD X.[2]

Grip Strength Potentially Decreased
Indicator of overall muscle

function.

Glycolytic Rate (in muscle

tissue)
Decreased

Direct consequence of PGAM2

absence. In-vitro knockdown

shows reduced glycolysis.[5]

Mitochondrial Respiration (in

muscle tissue)
Potentially altered

In-vitro studies with a PGAM2

mutation showed impaired

mitochondrial function.[5]

Muscle Glycogen Content Increased
Impaired glycolysis can lead to

glycogen accumulation.

Experimental Protocols
Protocol 1: Generation of PGAM2 Knockout Mice using
CRISPR/Cas9
This protocol outlines the generation of PGAM2 knockout mice via CRISPR/Cas9-mediated

non-homologous end joining (NHEJ).

1.1. gRNA Design and Synthesis:

Identify the mouse Pgam2 gene sequence from the NCBI or Ensembl database. The mouse

Pgam2 gene is located on chromosome 11.[1]

Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design 2-3 gRNAs targeting an

early exon of the Pgam2 gene. Aim for high on-target scores and low off-target predictions.

The gRNA target sequence must be upstream of a Protospacer Adjacent Motif (PAM)

sequence (NGG for Streptococcus pyogenes Cas9).

Synthesize the selected gRNAs.
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1.2. Preparation of CRISPR/Cas9 Reagents for Microinjection:

Prepare a solution containing Cas9 protein and the synthesized gRNA(s) to form a

ribonucleoprotein (RNP) complex. A typical concentration is 100 ng/µL Cas9 protein and 50

ng/µL gRNA.

Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex

formation.

Centrifuge the RNP solution to pellet any precipitates before microinjection.

1.3. Zygote Microinjection:

Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).

Microinject the RNP solution into the cytoplasm or pronucleus of the zygotes.

Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate

female mice.

1.4. Identification of Founder Mice:

After birth, screen the resulting pups for the presence of mutations in the Pgam2 gene using

PCR and Sanger sequencing (see Protocol 2).

Founder mice with desired mutations (e.g., frameshift indels) are then bred to establish the

PGAM2 KO mouse line.

Protocol 2: Genotyping of PGAM2 Knockout Mice
This protocol describes the identification of wild-type, heterozygous, and homozygous knockout

mice by PCR.

2.1. Genomic DNA Extraction:

Collect a small piece of tissue from the tail or ear of the mice.
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Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's

instructions.

2.2. PCR Primer Design:

Design a set of three primers:

Forward Primer (Fwd): Binds upstream of the gRNA target site.

Wild-Type Reverse Primer (WT-Rev): Binds to the wild-type sequence within the region

targeted for deletion.

Mutant Reverse Primer (Mut-Rev): Binds downstream of the gRNA target site.

Example Primer Sequences (to be validated for the specific mouse strain and gRNA used):

Pgam2 Fwd: 5'-CCCTTCTGGAACGAGGAGATTG-3'[6]

Pgam2 Rev: 5'-AGGTTCAGCTCCATGATCGCCT-3'[6]

Note: These primers are for human PGAM2 and would need to be adapted for mouse. A

universal genotyping protocol suggests using primers that create a product between 100-

400 bp.[7]

2.3. PCR Amplification:

Set up two PCR reactions for each DNA sample:

Reaction 1 (Wild-Type Allele): Fwd + WT-Rev primers.

Reaction 2 (Knockout Allele): Fwd + Mut-Rev primers.

Use a standard PCR master mix and the following cycling conditions (to be optimized):

Initial Denaturation: 95°C for 3 minutes.

35 cycles of:

Denaturation: 95°C for 30 seconds.
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Annealing: 55-60°C for 30 seconds.

Extension: 72°C for 30-60 seconds.

Final Extension: 72°C for 5 minutes.

2.4. Gel Electrophoresis:

Run the PCR products on a 1.5-2% agarose gel.

Expected Results:

Wild-Type (+/+): A band in Reaction 1, no band in Reaction 2.

Heterozygous (+/-): A band in both Reaction 1 and Reaction 2.

Homozygous Knockout (-/-): No band in Reaction 1, a band in Reaction 2.

Protocol 3: Western Blot Analysis for PGAM2 Protein
Knockout Validation
This protocol confirms the absence of PGAM2 protein in knockout mice.

3.1. Protein Extraction:

Homogenize muscle tissue (e.g., gastrocnemius) from wild-type, heterozygous, and

homozygous knockout mice in RIPA buffer supplemented with protease inhibitors.

Centrifuge the lysates and collect the supernatant.

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3.2. SDS-PAGE and Protein Transfer:

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide

gel.

Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3.3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for mouse PGAM2 overnight at 4°C.

Several commercial antibodies are available.[8][9][10]

Wash the membrane three times with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

3.4. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal

protein loading.

Expected Results: The band corresponding to PGAM2 (approximately 29 kDa) should be

present in wild-type samples, reduced in heterozygous samples, and absent in homozygous

knockout samples.

Protocol 4: Metabolic Phenotyping of PGAM2 Knockout
Mice
This protocol outlines key experiments to assess the metabolic consequences of PGAM2

knockout.

4.1. Exercise Tolerance Test:

Acclimatize mice to a motorized treadmill for several days.
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On the test day, subject the mice to a graded exercise protocol (e.g., increasing speed

and/or incline) until exhaustion.

Record the time to exhaustion and the total distance run.

4.2. Glucose Tolerance Test (GTT):

Fast mice overnight (approximately 16 hours).

Measure baseline blood glucose from the tail vein.

Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

4.3. Lactate Measurement during Ischemic Exercise:

Anesthetize the mouse and place a tourniquet on one hindlimb to induce ischemia.

Electrically stimulate the gastrocnemius muscle to contract.

Collect blood samples at baseline and at various time points during and after stimulation to

measure lactate levels.

4.4. Histological Analysis of Muscle Tissue:

Euthanize mice and collect muscle tissue.

Fix the tissue in formalin and embed in paraffin.

Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber integrity and look for

signs of damage or necrosis.

Perform Periodic acid-Schiff (PAS) staining to visualize glycogen content.
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Caption: Experimental workflow for PGAM2 knockout mouse generation and characterization.
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Caption: The Glycolytic Pathway with the PGAM2-catalyzed step highlighted.
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Caption: Simplified signaling pathway involving PGAM2 regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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